

Application Notes and Protocols: H3B-6527 and Palbociclib Combination Therapy

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Compound of Interest

Compound Name: H3B-6527

Cat. No.: B607911

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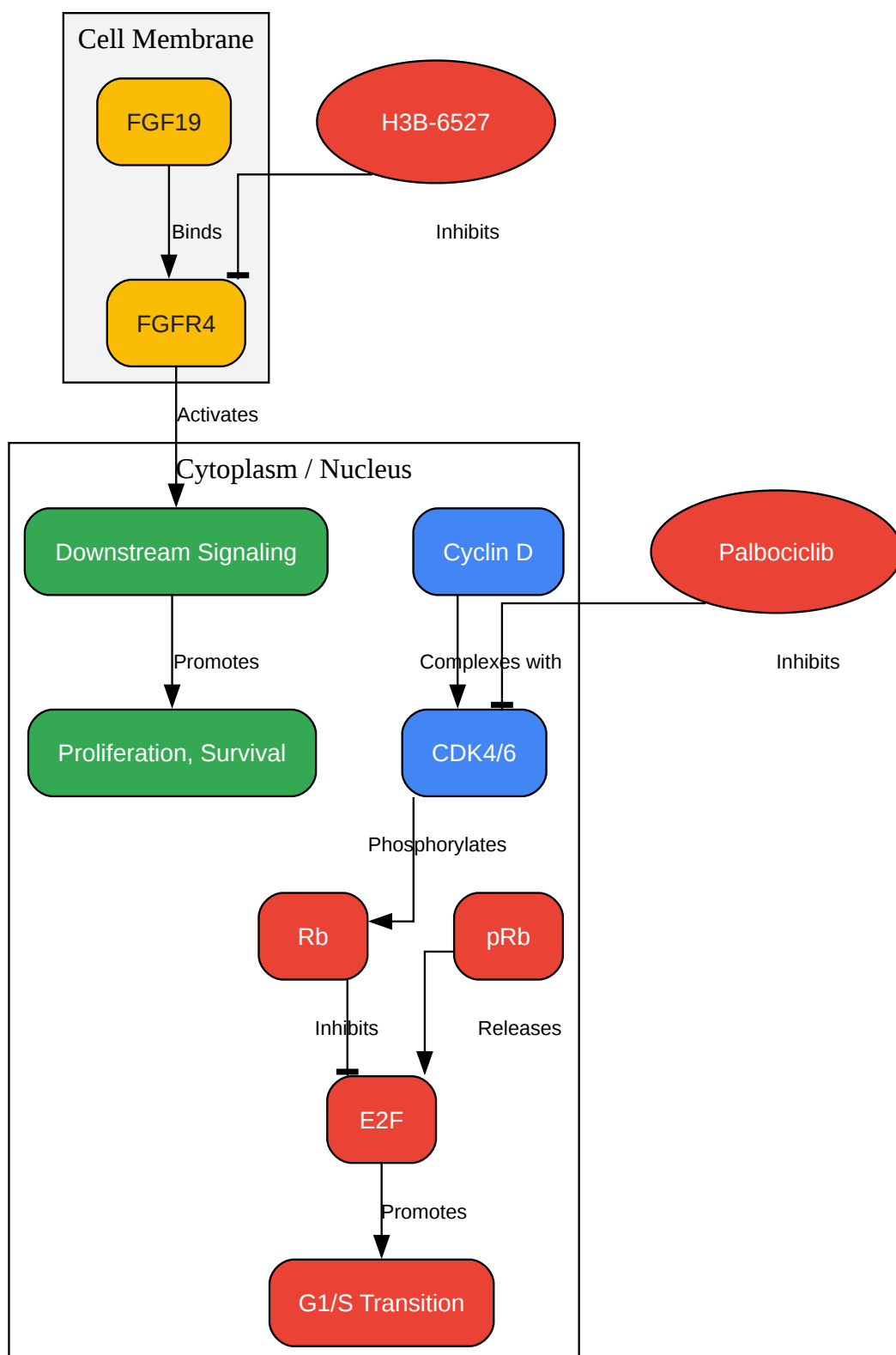
These application notes provide a comprehensive overview of the preclinical rationale and a template for the clinical study design of the combination therapy involving **H3B-6527**, a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, and palbociclib, a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor. This document is intended to guide researchers in designing and executing studies to evaluate the synergistic potential of this drug combination in relevant cancer models.

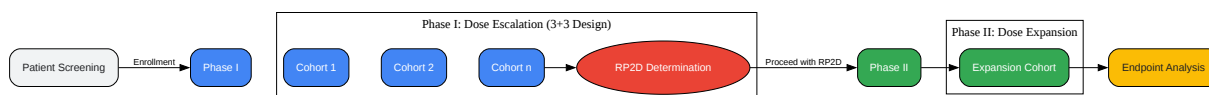
Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy with limited therapeutic options for advanced stages.[1] The FGF19-FGFR4 signaling axis has been identified as a key driver in a subset of HCCs.[2][3][4] **H3B-6527** is a potent and highly selective covalent inhibitor of FGFR4, which has shown preclinical and clinical activity in FGF19-driven HCC.[2][3][4][5] Palbociclib is a first-in-class inhibitor of CDK4/6, crucial for cell cycle progression from G1 to S phase.[6] By blocking the phosphorylation of the Retinoblastoma (Rb) protein, palbociclib induces G1 cell cycle arrest.[6] Preclinical evidence suggests that the co-administration of **H3B-6527** and palbociclib can lead to enhanced anti-tumor efficacy, providing a strong rationale for combination studies.[7][8]

Mechanism of Action

H3B-6527 selectively and irreversibly binds to FGFR4, inhibiting its downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][5] Palbociclib targets the cyclin D-CDK4/6 complex, preventing the phosphorylation of Rb and thereby halting cell cycle progression.[6][9] The combination of these two agents targets two distinct but critical pathways in cancer cell proliferation and survival.





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